molecular formula C14H18BrNO3 B5149455 2-(3-Bromophenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone

2-(3-Bromophenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone

Cat. No.: B5149455
M. Wt: 328.20 g/mol
InChI Key: VDZKSTVMXKMRGY-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone is an organic compound that features a bromophenoxy group and a dimethylmorpholinyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone typically involves the following steps:

    Formation of the Bromophenoxy Intermediate: This can be achieved by reacting 3-bromophenol with an appropriate alkylating agent under basic conditions.

    Coupling with Dimethylmorpholine: The bromophenoxy intermediate is then reacted with 2,6-dimethylmorpholine in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bromophenoxy group.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a phenol derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(3-Bromophenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone: Similar structure but with the bromine atom in a different position.

    2-(3-Chlorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone: Chlorine instead of bromine.

    2-(3-Bromophenoxy)-1-(4-methylmorpholin-4-yl)ethanone: Different substitution pattern on the morpholine ring.

Uniqueness

The unique combination of the bromophenoxy and dimethylmorpholinyl groups in 2-(3-Bromophenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone may confer distinct chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-(3-bromophenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-10-7-16(8-11(2)19-10)14(17)9-18-13-5-3-4-12(15)6-13/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZKSTVMXKMRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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